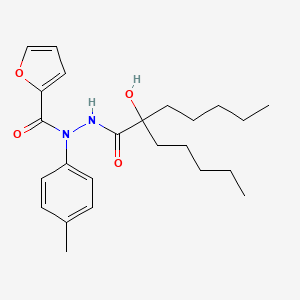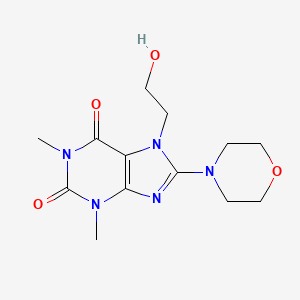![molecular formula C14H16BrN5 B15010130 (2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)
(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with a unique structure that includes a bromophenyl group, an imino group, a piperidinyl group, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form a 4-bromophenyl intermediate.
Introduction of the Imino Group:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction with piperidine.
Final Assembly:
Industrial Production Methods
Industrial production of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield corresponding oxides.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Organochlorine Compounds: Organic compounds containing chlorine atoms.
Uniqueness
(E)-N-(4-BROMOPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H16BrN5 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
(1E)-N-(4-bromoanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H16BrN5/c15-11-4-6-12(7-5-11)18-19-13(10-16)14(17)20-8-2-1-3-9-20/h4-7,17-18H,1-3,8-9H2/b17-14?,19-13+ |
Clave InChI |
ZNPZRQKQRKOUDH-QFVQXBGYSA-N |
SMILES isomérico |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)Br)/C#N |
SMILES canónico |
C1CCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)

![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)

![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)
![2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)


![2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15010144.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)
